HT-2 Toxin
CAS No.: 26934-87-2
Cat. No.: VC21340040
Molecular Formula: C22H32O8
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 26934-87-2 |
---|---|
Molecular Formula | C22H32O8 |
Molecular Weight | 424.5 g/mol |
IUPAC Name | [(2R)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
Standard InChI | InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14?,15?,17?,18?,19?,20?,21-,22?/m1/s1 |
Standard InChI Key | PNKLMTPXERFKEN-QTSOIFTBSA-N |
Isomeric SMILES | CC1=CC2[C@](CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
SMILES | CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
Canonical SMILES | CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
HT-2 toxin is a type-A trichothecene mycotoxin, closely related to T-2 toxin. Both are epoxy sesquiterpenoids produced by certain species of Fusarium fungi, which are common contaminants of grains and other agricultural products. HT-2 toxin is particularly notable as it is a primary metabolite of T-2 toxin, often found in higher concentrations in contaminated grains due to its slower degradation rate compared to T-2 toxin .
Toxicological Effects
HT-2 toxin exhibits several toxicological effects similar to those of T-2 toxin, including:
-
Immunosuppression: Both toxins can suppress the immune system, leading to increased susceptibility to infections .
-
Hematotoxicity: They can cause changes in blood cell counts, affecting both red and white blood cells .
-
Gastrointestinal Effects: Exposure can lead to nausea, vomiting, and gastrointestinal lesions .
-
Reproductive Effects: Suppression of reproductive functions has been observed in some studies .
Metabolism and Biotransformation
HT-2 toxin is primarily formed through the deacetylation of T-2 toxin. This process occurs rapidly in plants and animals, with HT-2 being further metabolized into various conjugates, such as glucosides and sulfates, although these are not commonly detected in significant amounts . In plants, HT-2 undergoes extensive phase II conjugation, including glycosylation and malonylation, which helps reduce its toxicity by making it more polar and less bioavailable .
Occurrence and Detection
HT-2 toxin is commonly found in grains like oats, wheat, and barley. Its detection is crucial for ensuring food safety, and various analytical methods, including chromatography and mass spectrometry, are used for its quantification .
Research Findings
Recent studies have highlighted the importance of understanding HT-2 toxin's metabolism and toxic effects. For instance, a study on durum wheat showed that HT-2 toxin undergoes significant biotransformation, forming novel metabolites like 3-acetyl-HT2-glucoside . Another study emphasized the need for precise analytical methods to detect HT-2 in oats, given its prevalence in harvested grains .
Table 1: Toxicological Effects of HT-2 Toxin
Table 2: Metabolism of HT-2 Toxin in Plants
Metabolite | Metabolic Pathway | Description |
---|---|---|
HT2-glucoside | Phase II conjugation | Glycosylation of HT-2 toxin |
3-acetyl-HT2-glucoside | Phase II conjugation | Novel masked mycotoxin formed in wheat |
Sulfates | Phase II conjugation | Less common conjugates |
Table 3: Occurrence of HT-2 Toxin in Grains
Grain Type | Prevalence | Reference |
---|---|---|
Oats | Commonly detected in harvested grains | |
Wheat | Found in various wheat cultivars | |
Barley | Occasionally detected |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume